2-(4-(isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-14(2)24-17-8-6-15(7-9-17)11-19(23)20-12-16-13-21-22-10-4-3-5-18(16)22/h3-10,13-14H,11-12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQINGFSEWOSFDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=C3C=CC=CN3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide typically involves multiple steps:
Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials include 3-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of the Isopropylthio Group: This step involves the substitution of a suitable leaving group (e.g., halide) on the aromatic ring with an isopropylthiol group, often using a nucleophilic substitution reaction.
Acetamide Formation: The final step involves the coupling of the pyrazolo[1,5-a]pyridine derivative with an acetamide precursor, typically through an amide bond formation reaction using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the isopropylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., thiols, amines) are frequently employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-(isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to the biological activity associated with the pyrazolo[1,5-a]pyridine core. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as luminescent materials for optoelectronic applications.
Mechanism of Action
The mechanism of action of 2-(4-(isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]pyridine moiety can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity. The isopropylthio group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Key Observations:
Comparison with Analog Syntheses:
- F-DPA/DPA-714 : Synthesized via Stille coupling (for radiofluorination) or nucleophilic substitution, highlighting the importance of halogenated intermediates (e.g., iodophenyl precursors) .
- Cytotoxic Analogs (): Employed KOH-mediated condensations of cyanoacetamides with isothiocyanates, followed by alkylation .
Q & A
Q. What are the optimal synthetic routes for 2-(4-(isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide, and how can purity be ensured?
The synthesis typically involves coupling pyrazolo[1,5-a]pyridine derivatives with functionalized acetamide precursors. For example, analogous compounds are synthesized via nucleophilic substitution reactions using α-chloroacetamide intermediates under inert atmospheres (e.g., N₂) in polar aprotic solvents like acetonitrile . Triethylamine is often used as a base to neutralize HCl byproducts . Purification methods include column chromatography (silica gel) and recrystallization. Purity validation requires HPLC (>95%) and NMR spectroscopy to confirm structural integrity .
Q. How should researchers design experiments to characterize the compound’s physicochemical properties?
Key steps include:
- Solubility : Test in DMSO, ethanol, and aqueous buffers (e.g., PBS) at physiological pH.
- Stability : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity conditions, monitored via HPLC .
- LogP : Determine octanol-water partition coefficients using shake-flask or chromatographic methods to assess lipophilicity .
Q. What preliminary biological assays are recommended for evaluating target engagement?
- In vitro binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for proposed targets (e.g., TSPO receptors, as seen in structurally related acetamides ).
- Cell viability assays : Test cytotoxicity in relevant cell lines (e.g., HEK293, SH-SY5Y) using MTT or resazurin-based protocols .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s metabolic stability or target selectivity?
- Isosteric replacements : Substitute the isopropylthio group with cyclopropyl or trifluoromethyl groups to alter steric and electronic properties, as demonstrated in pyrazolo[1,5-a]pyrimidine derivatives .
- Heteroatom insertion : Introduce oxygen or nitrogen into the pyrazole ring to modulate hydrogen-bonding interactions, improving solubility .
- Radiolabeling : Incorporate ¹⁸F or ¹¹C isotopes (e.g., via Stille coupling or nucleophilic aromatic substitution) for PET imaging applications, as seen in related TSPO ligands .
Q. How can contradictory data in target validation be resolved?
- Orthogonal assays : Combine SPR with isothermal titration calorimetry (ITC) to confirm binding thermodynamics.
- Knockdown/knockout models : Use CRISPR/Cas9 to silence putative targets and assess functional consequences in cellular assays .
- Species specificity : Evaluate binding affinity across species (e.g., human vs. rodent TSPO isoforms) to explain discrepancies in preclinical models .
Q. What strategies optimize radiosynthesis for in vivo imaging studies?
- Precursor design : Use tributylstannyl or iodophenyl intermediates to facilitate ¹⁸F incorporation via halogen exchange .
- Automated synthesis modules : Implement modular systems (e.g., GE TRACERlab) to improve reproducibility and radiochemical yield (>20%, decay-corrected) .
- Quality control : Validate radiochemical purity via radio-HPLC and confirm absence of cold compound using LC-MS .
Q. How can structure-activity relationship (SAR) studies guide lead optimization?
- Fragment-based screening : Identify critical pharmacophores by testing truncated analogs (e.g., pyrazole-only or acetamide-only fragments) .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity .
- Crystallography : Solve co-crystal structures with target proteins (e.g., CDK2) to map binding interactions .
Methodological Considerations
- Data reproducibility : Always replicate key experiments (n ≥ 3) and include positive/negative controls (e.g., DPA-713 for TSPO studies ).
- Ethical compliance : Follow institutional guidelines for animal studies, particularly in neuroimaging or oncology models .
- Interdisciplinary collaboration : Engage radiochemists for isotopic labeling and computational chemists for docking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
